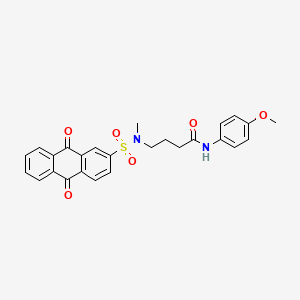

N-(4-methoxyphenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide

Description

Properties

IUPAC Name |

4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-(4-methoxyphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O6S/c1-28(15-5-8-24(29)27-17-9-11-18(34-2)12-10-17)35(32,33)19-13-14-22-23(16-19)26(31)21-7-4-3-6-20(21)25(22)30/h3-4,6-7,9-14,16H,5,8,15H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJAZPKKMNSGDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)NC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Methoxyphenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antiparasitic effects, cytotoxicity, and pharmacokinetic profiles based on available research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure includes a methoxyphenyl group and an anthracene derivative, which are significant for its biological activity.

Antiparasitic Activity

Research indicates that derivatives of anthracene sulfonamides exhibit significant antiparasitic properties. A study evaluated the compound's efficacy against Toxocara canis, a nematode responsible for zoonotic infections. The results demonstrated that the compound affected the viability of the parasite in a time- and concentration-dependent manner , similar to the widely used anthelmintic drug albendazole. Notably, it showed lower cytotoxicity to human and animal cell lines compared to albendazole, suggesting a favorable therapeutic index for potential use in treating parasitic infections .

Cytotoxicity

Cytotoxicity studies were conducted using human (SH-SY5Y) and monkey (Vero) cell lines. The compound was tested at concentrations significantly higher than those required for antiparasitic activity (250 and 500 μM). While albendazole exhibited substantial cytotoxic effects—reducing cell viability by approximately 30% to 50%—the test compound demonstrated a significantly reduced cytotoxic profile. This is critical as it highlights the potential for this compound to be developed as a safer alternative in antiparasitic therapy .

Pharmacokinetic Properties

Pharmacokinetic evaluations suggest that this compound possesses favorable drug-likeness characteristics. It is predicted to permeate the blood-brain barrier (BBB), indicating potential central nervous system effects or applications. Additionally, it is likely to act as a cytochrome P450 inhibitor, which is relevant for drug metabolism and interactions .

Data Summary Table

| Property | Finding |

|---|---|

| Chemical Formula | C28H27N3O7S |

| Antiparasitic Activity | Effective against Toxocara canis |

| Cytotoxicity | Lower than albendazole |

| Blood-Brain Barrier Penetration | Yes |

| Cytochrome P450 Inhibition | Predicted |

Case Studies

- In Vitro Studies on Toxocara canis : In vitro assays showed that this compound significantly reduced the viability of T. canis at various concentrations over time, supporting its potential as an anthelmintic agent .

- Cytotoxicity Assessment : Comparative studies with albendazole revealed that while both compounds exhibited antiparasitic activity, the new compound had a significantly higher selectivity index (SI), indicating a better safety profile for potential therapeutic use .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The target compound shares a common anthraquinone-sulfonamide backbone with several derivatives reported in the literature. Key structural variations among analogs include:

Key Observations :

- Anthraquinone Core Modifications: The target compound retains the 9,10-dioxoanthracene core, similar to compounds in and . In contrast, the ethanoanthracene derivative () introduces a bridged ethano group, which may reduce planarity and alter π-π stacking interactions .

- However, bulky substituents like phenoxy groups () may sterically hinder molecular interactions .

- Side Chain Variations: The butanamide chain in the target compound differs from the dicarboximide () and butanoic acid () moieties, impacting hydrophobicity and hydrogen-bonding capacity.

Physicochemical Properties

- Melting Points: High melting points (e.g., 338°C for Compound 6a) indicate strong intermolecular forces in crystalline anthraquinone derivatives . The target compound’s melting point is unreported but expected to be similarly high due to aromatic stacking.

- Solubility: The methoxy group in the target compound may improve aqueous solubility compared to halogenated () or nonpolar () analogs. However, the butanamide chain is less polar than the butanoic acid group in , reducing hydrophilicity .

- Spectroscopic Data :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.